2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid
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Overview
Description
2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid is a chemical compound with the molecular formula C12H19NO2 and a molecular weight of 209.29 g/mol . This compound is part of the azaspiro family, which is known for its unique spirocyclic structure, where two rings are connected through a single atom. The presence of a cyclopropyl group and a carboxylic acid functional group adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the reaction of a cyclopropylamine derivative with a suitable spirocyclic precursor under controlled conditions. The reaction typically requires the use of a strong base, such as sodium hydride, and an appropriate solvent, like tetrahydrofuran (THF), to facilitate the formation of the spirocyclic structure .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient and consistent production of the compound. This method can be optimized to reduce reaction times and improve yields, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds, which are valuable in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a useful probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways .
Comparison with Similar Compounds
2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid can be compared with other similar compounds, such as:
2-Amino-7-azaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester: This compound has a similar spirocyclic structure but differs in the presence of an amino group and a tert-butyl ester functional group.
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: This compound features a diazaspiro structure with a tert-butyl ester group, making it distinct from the cyclopropyl and carboxylic acid functionalities of this compound.
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which imparts unique chemical and biological properties .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-cyclopropyl-2-azaspiro[4.4]nonane-8-carboxylic acid |
InChI |
InChI=1S/C12H19NO2/c14-11(15)9-3-4-12(7-9)5-6-13(8-12)10-1-2-10/h9-10H,1-8H2,(H,14,15) |
InChI Key |
VZSIJECXVIFITB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2CCC3(C2)CCC(C3)C(=O)O |
Origin of Product |
United States |
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